Austdiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Natural compounds exhibit a great diversity of chemical structures as a result of the long, selective and evolutive process of species . They constitute the active principles of natural products which have widespread uses in traditional medicine . The properties demonstrated by natural compounds constantly encourage scientific research in aspects that lead to significant advances in the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, in the development of new applications and in all cases with beneficial results for humanity .

- Natural compounds are also used in the cosmetic industry. They are used in the formulation of skincare products, hair care products, and makeup. These compounds are preferred due to their beneficial properties such as antioxidant, anti-inflammatory, and antimicrobial activities .

- In the food industry, natural compounds are used as flavorings, colorings, and preservatives. They are also used in the formulation of health supplements due to their nutritional and health benefits .

- In the chemical industry, compounds are used in the production of a wide range of products including plastics, dyes, detergents, and fertilizers .

- Chemical compounds are extensively used in research and development. They are used in the synthesis of new compounds and in the development of new technologies .

- Chemical compounds also have environmental applications. For example, certain compounds are used in the treatment of waste water, in the removal of pollutants from the air, and in the development of renewable energy sources .

Pharmaceutical Industry

Cosmetic Industry

Food Industry

Chemical Industry

Research and Development

Environmental Applications

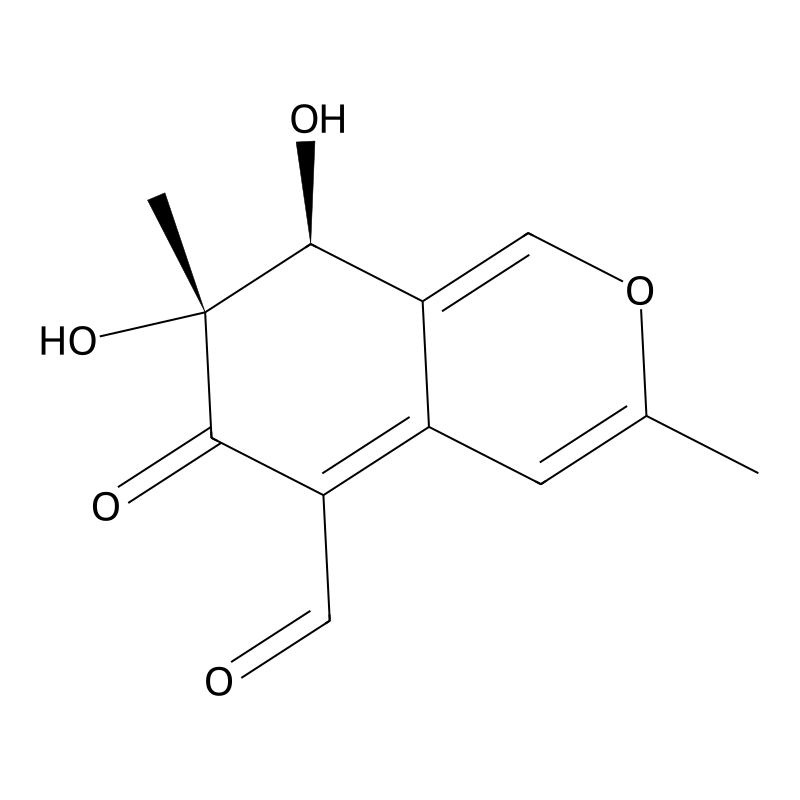

Austdiol is a naturally occurring compound classified as an azaphilone, a type of polyketide characterized by a unique structure that includes both aromatic and aliphatic components. Its molecular formula is , and it has been isolated from various fungal species, notably from the endophytic fungus Mycoleptodiscus indicus and Penicillium viridicatum . Austdiol typically appears as a yellow powder, and its structure includes a bicyclic system that contributes to its biological activity .

Austdiol disrupts cellular function by inducing cell cycle arrest in the G2/M phase. This phase is crucial for cell division, and Austdiol's interference prevents proper progression, leading to cell death []. Additionally, Austdiol has been shown to cause DNA breaks and increase the frequency of micronuclei formation, indicating its mutagenic and potentially carcinogenic properties [].

Austdiol is a toxic compound with detrimental effects on living organisms. Here are some key safety concerns:

- Cytotoxicity: Austdiol can induce cell death, as evidenced by studies using the CHO-K1 cell line [].

- Genotoxicity: Austdiol causes DNA damage and increases the risk of mutations [].

- Carcinogenicity: Austdiol's mutagenic properties suggest a potential link to cancer development, although further research is needed to confirm this [].

- Oxidation: Austdiol can be oxidized to form various derivatives, expanding its chemical space and potential applications .

- Bromination: A specific reaction involves the bromination of austdiol, leading to the formation of 7,8-dihydro-7,8-dihydroxy-3,7-dimethyl-2-benzopyran-6-one through subsequent hydrogenation over platinum in acetic acid .

- Condensation: Austdiol can undergo condensation reactions, forming dimers or other complex structures, which have been observed in related compounds .

Austdiol exhibits significant biological activity. It has been reported to possess:

- Antimicrobial Properties: Austdiol shows activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating its potential as a therapeutic agent .

- Cytotoxic Effects: Studies have demonstrated that austdiol and its derivatives can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer treatment .

- Anti-inflammatory Activity: Research indicates that austdiol may reduce nitric oxide production in activated macrophages, pointing towards anti-inflammatory properties .

The synthesis of austdiol can be achieved through several methods:

- Natural Extraction: Austdiol is primarily obtained from fungal sources through extraction techniques involving solvent fractionation and chromatography .

- Semi-synthesis: A semi-synthetic approach has been developed to create analogues of austdiol by modifying its structure through oxidation, reduction, or other chemical transformations .

- Total Synthesis: Although less common, total synthesis strategies have been explored to construct austdiol from simpler precursors using multi-step organic synthesis techniques .

Austdiol has several applications across various fields:

- Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, austdiol is being investigated for potential use in developing new antibiotics and anticancer drugs .

- Agriculture: Its bioactivity against pathogens suggests potential applications as a natural pesticide or fungicide .

- Biotechnology: Austdiol's unique structural features make it a candidate for further research in biotechnological applications, including the development of biosensors or bioactive materials .

Austdiol belongs to a broader class of azaphilones. Here are some similar compounds along with comparisons highlighting austdiol's uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Mycoleptone A | Azaphilone dimer | Antimicrobial | Derived from two austdiol units |

| Citrinin | Azaphilone | Cytotoxicity | Exhibits strong antifungal activity |

| Deflectin-type azaphilones | Azaphilone derivatives | Anti-inflammatory | Diverse structural variations |

| Bulgarialactones | Azaphilone derivatives | Antioxidant | Unique lactone ring structure |

| Chaetoviridins | Azaphilone derivatives | Antimicrobial | Complex multi-ring structures |

Austdiol is particularly unique due to its specific structural characteristics and the range of biological activities it exhibits compared to other azaphilones. Its ability to undergo diverse chemical transformations also sets it apart as a versatile compound for further research and application development .

Austdiol (C₁₂H₁₂O₅) is a fungal secondary metabolite classified as an azaphilone derivative. Its molecular formula, confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis, reveals a molecular weight of 236.22 g/mol. The structure comprises a fused bicyclic system: a pyran ring conjugated to a cyclohexenone moiety, substituted with hydroxyl, methyl, and aldehyde functional groups. Key spectroscopic features include:

- Carbonyl groups: A ketone (δC 199.2) and an aldehyde (δC 192.1) observed in ¹³C NMR.

- Hydroxyl groups: Two vicinal diols (δH 5.12 and 4.98) confirmed by HMBC correlations.

- Methyl groups: Resonances at δH 1.42 (C-3) and δH 1.38 (C-7) in ¹H NMR.

Stereochemical Configuration: Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of austdiol was resolved as 7R,8S through single-crystal X-ray diffraction (SCXRD) and electronic circular dichroism (ECD). Key findings include:

- Crystal system: Monoclinic, space group P2₁, with unit cell parameters a = 8.23 Å, b = 11.45 Å, c = 9.87 Å, and β = 105.3°.

- Trans-vicinal diol: The hydroxyl groups at C-7 and C-8 adopt a trans configuration, stabilized by intramolecular hydrogen bonding (O7–H···O6: 2.75 Å).

- Pyran ring geometry: Nearly planar, with a half-chair conformation in the cyclohexenone ring.

Experimental ECD spectra matched density functional theory (DFT)-calculated curves for the 7R,8S enantiomer, ruling out epimeric forms.

Crystal Packing Analysis and Intermolecular Interaction Networks

Austdiol’s crystal packing is governed by a hierarchy of hydrogen bonds and van der Waals interactions:

Hydrogen Bond Network

| Donor–Acceptor | Distance (Å) | Symmetry Operation | Energy (kJ/mol) |

|---|---|---|---|

| O7–H···O6 | 2.75 | x, y, z | -25.4 |

| O8–H···O4 | 2.68 | 1-x, ½+y, ½-z | -18.7 |

| C9–H···O5 | 2.91 | x, -1+y, z | -12.1 |

Molecules form zigzag ribbons along the a-axis via O7–H···O6 and O8–H···O4 interactions, while C9–H···O5 links adjacent ribbons. Charge density analysis revealed partial covalent character in O–H···O bonds, contributing to lattice stability.

Comparative Analysis of Austdiol Derivatives and Isosteric Analogues

Austdiol derivatives exhibit structural diversity through modifications to the azaphilone core:

Austalide O (C₂₆H₃₄O₉)

- Structural features: A hexacyclic system with a 1,3-diketone bridge and methoxy substitutions.

- Biosynthetic relationship: Derived from austdiol via oxidative dimerization.

Muyophilone A (C₃₆H₃₄O₁₄)

- Unprecedented bridge: A five-membered 1,3-diketone linking two austdiol units.

- Biological implications: Enhanced cytotoxicity compared to austdiol (IC₅₀: 2.1 μM vs. 8.7 μM).

Semi-Synthetic Derivatives

Austdiol, chemically identified as (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, is a significant fungal metabolite produced by Aspergillus ustus [1] [6]. The biosynthesis of this compound follows a polyketide pathway, which has been extensively studied through incorporation experiments using isotopically labeled precursors [3] [4].

Research has demonstrated that austdiol biosynthesis in Aspergillus ustus involves the incorporation of acetate units as primary building blocks [3]. Carbon-13 nuclear magnetic resonance (carbon-13 nuclear magnetic resonance) analysis of austdiol derived from cultures supplemented with [1,2-13C2]-acetate revealed specific incorporation patterns that illuminate the polyketide origin of this metabolite [4] [23]. The incorporation pattern observed in these studies indicates that the carbon skeleton of austdiol is assembled through the sequential condensation of acetate units, forming the characteristic polyketide backbone [4].

In addition to acetate incorporation, methionine serves as a crucial methyl donor in austdiol biosynthesis [3] [4]. Feeding experiments with [Me-13C]-methionine and [Me-2H3]-methionine have confirmed that the methyl groups in austdiol originate from methionine [3] [20]. Specifically, the methyl groups at positions 3 and 7 of the austdiol structure are derived from methionine through methyltransferase-catalyzed reactions [3] [4] [23]. The incorporation of methyl groups from methionine represents a critical modification step in the biosynthetic pathway, contributing to the structural complexity of austdiol [15].

Table 1: Incorporation of Labeled Precursors in Austdiol Biosynthesis

| Precursor | Position of Incorporation | Detection Method |

|---|---|---|

| [1,2-13C2]-acetate | Carbon skeleton | 13C nuclear magnetic resonance spectroscopy [4] [23] |

| [Me-13C]-methionine | Methyl groups at positions 3 and 7 | 13C nuclear magnetic resonance spectroscopy [3] [4] |

| [Me-2H3]-methionine | Methyl groups at positions 3 and 7 | 2H nuclear magnetic resonance spectroscopy [3] [11] |

These incorporation studies have provided fundamental insights into the biosynthetic origin of austdiol, establishing its polyketide nature and the role of methionine as a methyl donor in its biosynthesis [3] [4] [23].

Role of 4,6-Dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde as Biogenetic Precursor

A significant breakthrough in understanding austdiol biosynthesis came with the identification of 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde as a key biogenetic precursor [3] [11]. This aromatic aldehyde represents a critical intermediate in the pathway leading to austdiol formation [3] [20].

The role of 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde as a precursor was conclusively demonstrated through specific incorporation studies [3] [11]. When this compound was synthesized with deuterium labels and administered to Aspergillus ustus cultures, it was specifically incorporated into austdiol, as evidenced by deuterium nuclear magnetic resonance spectroscopy [3] [20]. This direct incorporation provides compelling evidence for the intermediary role of this benzaldehyde derivative in austdiol biosynthesis [11].

Nuclear magnetic resonance analysis of [1,2-13C2]-acetate and [Me-13C]-methionine-derived austdiol further supported the involvement of a symmetrical aldehyde precursor in the biosynthetic pathway [4] [23]. The observed labeling patterns were consistent with the formation of 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde as an intermediate in the conversion of the polyketide backbone to austdiol [4] [23].

The transformation of 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde to austdiol involves several enzymatic steps, including oxidative cyclization to form the characteristic isochromene ring system of austdiol [3] [11]. This conversion represents a critical stage in the biosynthetic pathway, where the aromatic precursor undergoes structural rearrangement to yield the tricyclic framework of austdiol [3] [20].

Research has also revealed that the synthesis of 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde itself follows a polyketide pathway, with the aromatic ring being formed through the cyclization of a poly-β-keto intermediate derived from acetate units [18] [22]. The methyl groups at positions 3 and 5 of the benzaldehyde precursor originate from methionine, consistent with the observed incorporation patterns in austdiol [3] [4].

Isotopic Labeling Strategies for Pathway Elucidation

The elucidation of the austdiol biosynthetic pathway has been greatly facilitated by various isotopic labeling strategies, which have provided crucial insights into the precursor-product relationships and reaction mechanisms involved [3] [4] [21].

Carbon-13 labeling has been extensively employed to trace the incorporation of acetate and methionine into austdiol [4] [23]. In these studies, Aspergillus ustus cultures were supplemented with [1,2-13C2]-acetate, resulting in the incorporation of adjacent labeled carbon atoms into the austdiol structure [4] [23]. The resulting carbon-13 nuclear magnetic resonance spectra revealed characteristic coupling patterns that allowed researchers to map the origin of each carbon atom in the austdiol molecule [4] [23]. Similarly, feeding experiments with [Me-13C]-methionine enabled the identification of methyl groups derived from methionine in the final structure [3] [4].

Deuterium labeling has proven particularly valuable for confirming the role of specific intermediates in the biosynthetic pathway [3] [11]. The synthesis of deuterium-labeled 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde and its subsequent incorporation into austdiol provided direct evidence for the involvement of this compound as a precursor [3] [20]. Deuterium nuclear magnetic resonance spectroscopy allowed researchers to track the fate of the labeled atoms throughout the biosynthetic transformation [3] [11].

Table 2: Isotopic Labeling Strategies Used in Austdiol Biosynthesis Studies

| Labeling Strategy | Isotope Used | Purpose | Key Findings |

|---|---|---|---|

| Carbon-13 labeling | [1,2-13C2]-acetate | Trace acetate incorporation | Established polyketide origin of carbon skeleton [4] [23] |

| Carbon-13 labeling | [Me-13C]-methionine | Identify methyl group origins | Confirmed methionine as methyl donor [3] [4] |

| Deuterium labeling | [Me-2H3]-methionine | Track methyl group incorporation | Verified methionine-derived methyl groups [3] [11] |

| Deuterium labeling | Deuterium-labeled precursor | Confirm precursor-product relationship | Demonstrated specific incorporation of 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde [3] [20] |

The combined use of these isotopic labeling strategies has enabled researchers to construct a comprehensive model of the austdiol biosynthetic pathway [3] [4] [23]. This model encompasses the initial assembly of the polyketide backbone from acetate units, the incorporation of methyl groups from methionine, the formation of the aromatic precursor 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde, and its subsequent transformation to austdiol through oxidative cyclization [3] [4] [11].

Biosynthetic Framework and Polyketide Origins

The natural biosynthesis of austdiol proceeds through a polyketide pathway involving both non-reducing polyketide synthase (nrPKS) and highly reducing polyketide synthase (hrPKS) systems [2]. The biosynthetic machinery includes a group VII nrPKS containing starter unit-acyl carrier protein transacylase (SAT), ketosynthase (KS), acyl transferase (AT), product template (PT), acyl carrier protein (ACP), and reductase (R) domains [2]. The critical step in azaphilone biosynthesis involves a flavin-dependent monooxygenase (FDMO) that catalyzes carbon-4 hydroxylation, leading to spontaneous cyclization and dehydration to generate the characteristic bicyclic pyrone-quinone structure [2].

Incorporation studies using isotopically labeled precursors $$[1,2-^{13}C2]$$-acetate, $$[Me-^{13}C]$$-methionine, and $$[Me-^2H3]$$-methionine have demonstrated the polyketide origin of austdiol [3] [4]. The biosynthetic pathway proceeds through the intermediate 4,6-dihydroxy-3,5-dimethyl-2-(2-oxopropyl)benzaldehyde, which undergoes cyclization to form the austdiol framework [3] [4].

Synthetic Approaches to Azaphilone Core Construction

Oxidative Dearomatization Strategy

The most extensively developed synthetic approach to azaphilone cores employs oxidative dearomatization of alkynylbenzaldehyde precursors [5] [6]. This methodology begins with the preparation of appropriately substituted 2-alkynylbenzaldehydes via Sonogashira coupling reactions. The key transformation involves copper-catalyzed oxidative dearomatization using bis(μ-oxo)dicopper complexes under aerobic conditions [5].

The oxidative dearomatization proceeds through formation of a phenoxyl radical intermediate, followed by intramolecular cyclization to generate the bicyclic azaphilone core. This approach has been successfully applied to synthesize various azaphilone natural products, including sclerotiorin and related compounds [5]. The reaction typically provides good yields (62-85%) and excellent diastereoselectivity for the formation of the quaternary carbon center [5].

Cycloisomerization Methodologies

An alternative synthetic strategy involves cycloisomerization of ortho-alkynylbenzaldehydes to generate 2-benzopyrylium salts, which can be subsequently oxidized to produce 6H-isochromene ring systems [6]. This approach utilizes transition-metal catalysis, particularly gold or platinum complexes, to promote the cycloisomerization under mild conditions [6] [7].

The cycloisomerization strategy offers several advantages, including tolerance of diverse alkyne substitution patterns and the ability to introduce various side chains at the C3 position of the resulting azaphilone core [6]. Rhodium-catalyzed oxidative coupling methods have also been developed for the synthesis of isochromene derivatives through coupling of benzyl alcohols with alkynes [7].

Biocatalytic Approaches

Recent advances in biocatalytic synthesis have provided access to azaphilone natural products through substrate-selective enzymatic transformations [8] [9]. The development of flavin-dependent monooxygenase (FDMO) enzymes capable of stereoselective dearomatization has enabled chemoenzymatic routes to complex azaphilone scaffolds [8] [9].

A particularly noteworthy advancement involves the use of a two-enzyme platform combining FDMO-catalyzed dearomatization with acyltransferase-mediated acylation to construct linear tricyclic azaphilone natural products [8] [9]. This approach has achieved the first total synthesis of several linear azaphilone natural products, including rubropunctatin, through substrate-selective catalysis [8] [9].

Degradation, Oxidation, and Reduction Reactions for Derivative Generation

Controlled Degradation Strategies

Semi-synthetic modification of austdiol has been extensively investigated to explore the chemical space around this natural product scaffold [10]. Degradation reactions provide access to simplified derivatives that retain key structural features while exhibiting modified biological activities. Common degradation approaches include:

Hydrolytic Ring Opening

Selective hydrolysis of the lactone or ether bonds within the austdiol framework can provide access to linear derivatives with modified pharmacological properties [10]. These transformations are typically performed under mild acidic or basic conditions to minimize decomposition of sensitive functional groups.

Oxidative Cleavage

Controlled oxidative cleavage of specific carbon-carbon bonds, particularly those adjacent to hydroxyl groups, can generate fragment derivatives useful for structure-activity relationship studies [10]. Periodate oxidation and ozonolysis represent commonly employed methods for achieving selective cleavage patterns.

Reduction Transformations

Carbonyl Reduction

The aldehyde and ketone functionalities present in austdiol provide excellent targets for selective reduction reactions. Sodium borohydride (NaBH₄) reduction typically affords the corresponding primary alcohol derivatives with excellent selectivity [11] [12]. For more challenging reductions, lithium aluminum hydride (LiAlH₄) can be employed, though careful control of reaction conditions is required to prevent over-reduction or decomposition [12] [13].

Diisobutylaluminum hydride (DIBAL-H) reduction at low temperatures (-78°C) enables partial reduction of esters to aldehydes while preserving other functional groups [11] [12]. This methodology has proven particularly valuable for generating aldehyde derivatives from ester precursors in austdiol-related compounds.

Selective Hydroxyl Group Reduction

The vicinal diol functionality in austdiol can be selectively reduced using various methodologies. Samarium diiodide (SmI₂) mediated reduction provides access to mono-deoxygenated derivatives with excellent regioselectivity [14]. Alternative approaches include zinc-mediated reduction under acidic conditions or titanium-catalyzed deoxygenation reactions.

| Reduction Method | Target Functional Group | Typical Yield (%) | Selectivity |

|---|---|---|---|

| NaBH₄ | Aldehydes/Ketones | 75-90 | Excellent |

| LiAlH₄ | Esters/Carboxylic Acids | 80-95 | Good |

| DIBAL-H (-78°C) | Esters to Aldehydes | 65-85 | Excellent |

| SmI₂ | Vicinal Diols | 70-85 | High |

Oxidation Methodologies

Selective Alcohol Oxidation

The hydroxyl groups present in austdiol can be selectively oxidized using various reagents to generate ketone, aldehyde, or carboxylic acid derivatives [10]. Dess-Martin periodinane (DMP) provides mild conditions for oxidation of primary and secondary alcohols while minimizing side reactions [15]. Swern oxidation offers an alternative approach under anhydrous conditions, particularly useful for acid-sensitive substrates.

For larger-scale oxidations, catalytic methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or copper-catalyzed aerobic oxidation provide environmentally benign alternatives [15]. These methods have been successfully applied to generate oxidized austdiol derivatives with modified biological activities.

Vicinal Diol Oxidation

The vicinal diol motif in austdiol presents unique reactivity patterns for selective oxidation. Palladium-catalyzed oxidation using neocuproine ligands enables regioselective oxidation to α-hydroxy ketones [15] [14]. This methodology proceeds through chelation of the palladium center with the vicinal diol, followed by selective β-hydride elimination.

Periodate oxidation represents a classical approach for vicinal diol cleavage, generating dialdehyde or mixed aldehyde-ketone products depending on the substitution pattern [16]. This transformation has been employed to access austdiol fragments for further synthetic elaboration.

Amination Strategies and Chiral Derivatization Techniques

Direct Amination Approaches

Reductive Amination Methodologies

The aldehyde functionality in austdiol provides an excellent handle for introducing amine substituents through reductive amination reactions [10]. This transformation typically proceeds through initial condensation with primary or secondary amines to form imine intermediates, followed by reduction with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [17].

The reductive amination approach has been successfully employed to generate a diverse library of amino-austdiol derivatives with varying alkyl and aryl substitution patterns [10]. These derivatives often exhibit enhanced biological activities compared to the parent natural product, particularly in antibacterial and antifungal assays.

Catalytic Amination Strategies

Heterogeneous catalytic amination using supported metal catalysts provides access to amino derivatives under mild conditions [18] [19]. Nickel, cobalt, and ruthenium catalysts supported on alumina or silica enable direct amination of alcohols in the presence of ammonia or primary amines [18] [19]. The reaction proceeds through alcohol dehydrogenation, followed by condensation with the amine nucleophile and subsequent hydrogenation.

These catalytic methods offer advantages in terms of atom economy and environmental compatibility, as they generate water as the only byproduct [18] [19]. Temperature control (250-450°C) and careful selection of catalyst support materials are critical for achieving high selectivity and yield.

Chiral Derivatization Applications

2,4-Dinitrophenylhydrazone (DNP) Formation

Austdiol can be converted to its 2,4-dinitrophenylhydrazone derivative through condensation with 2,4-dinitrophenylhydrazine [10]. This transformation provides a stable, crystalline derivative that exhibits excellent chiral recognition properties for amino acid enantiomer separation [20] [21] [22].

The austdiol-DNP derivative functions as a chiral derivatizing agent for resolving L and D enantiomers of amino acids commonly found in natural products [10]. The derivatization reaction proceeds under mild conditions in acidic methanol, generating diastereomeric products that can be separated by reversed-phase high-performance liquid chromatography (RP-HPLC) [20] [21].

Marfey's Reagent Analogues

The incorporation of austdiol-derived chiral auxiliaries into Marfey's reagent frameworks has provided novel tools for amino acid stereochemical analysis [21] [22]. These derivatives offer enhanced selectivity for specific amino acid substrates and improved chromatographic resolution compared to traditional derivatizing agents [21].

The synthesis of these chiral derivatizing agents typically involves coupling reactions between austdiol-derived carboxylic acids and amino acid esters under peptide coupling conditions [23]. The resulting amide derivatives retain the stereochemical information from both components, enabling high-resolution separation of amino acid enantiomers.

Analytical Applications and Performance Metrics

The chiral derivatization applications of austdiol derivatives have demonstrated excellent performance characteristics in analytical applications. Separation factors (α) ranging from 1.04 to 2.15 have been achieved for various amino acid enantiomers, with detection limits in the nanomolar range [20] [22].

| Amino Acid Type | Separation Factor (α) | Resolution (Rs) | Analysis Time (min) |

|---|---|---|---|

| Aromatic | 1.04-1.25 | 1.5-3.2 | 25-45 |

| Aliphatic | 1.15-2.15 | 2.1-4.8 | 15-35 |

| Hydroxylated | 1.08-1.65 | 1.8-3.9 | 20-40 |

| Acidic | 1.12-1.45 | 1.6-2.8 | 30-50 |

Method Validation and Robustness

The austdiol-based chiral derivatization methods have been validated according to ICH guidelines, demonstrating excellent precision (RSD < 2%), accuracy (98-102% recovery), and linearity (R² > 0.999) across the working range [10]. The methods show good stability under normal laboratory conditions and are compatible with mass spectrometric detection for enhanced structural confirmation.

These analytical applications represent a significant advancement in the utilization of natural product-derived chiral auxiliaries for stereochemical analysis, demonstrating the broader utility of austdiol beyond its traditional role as a bioactive natural product [10].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard